

Dammaradienyl Acetate: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Dammaradienyl acetate*

Cat. No.: B15493230

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CAS Number: 52914-31-5 Molecular Formula: C₃₂H₅₂O₂

This technical guide provides an in-depth overview of **dammaradienyl acetate**, a triterpenoid compound of interest to researchers in natural product chemistry, pharmacology, and drug development. This document summarizes its chemical properties, biological activities, and relevant experimental protocols.

Physicochemical and Quantitative Data

Dammaradienyl acetate has been characterized by several physicochemical parameters, which are essential for its identification and application in experimental settings.

Property	Value	Reference
CAS Number	52914-31-5	[1] [2]
Molecular Formula	C ₃₂ H ₅₂ O ₂	[1]
Molecular Weight	468.8 g/mol	[1]
Purity	>98%	[2]
Appearance	Crystalline solid	[1]
IUPAC Name	[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate	[1]

Biological Activity and Signaling Pathways

Dammaradienyl acetate has been identified as a constituent of various medicinal plants, including *Inula helenium* and *Scorzonera mongolica*[\[1\]](#). Research into the biological effects of extracts containing this compound suggests potential anti-cancer properties.

Notably, an ethyl acetate extract of *Inula helenium*, which contains **dammaradienyl acetate**, has been shown to inhibit the proliferation of pancreatic cancer cells. This inhibitory action is associated with the regulation of the STAT3/AKT signaling pathway. While the direct impact of isolated **dammaradienyl acetate** on this pathway requires further investigation, the activity of the extract provides a strong rationale for its study as a potential modulator of this critical cellular pathway.

Below is a generalized representation of the STAT3/AKT signaling pathway, which is a key regulator of cell proliferation, survival, and apoptosis.

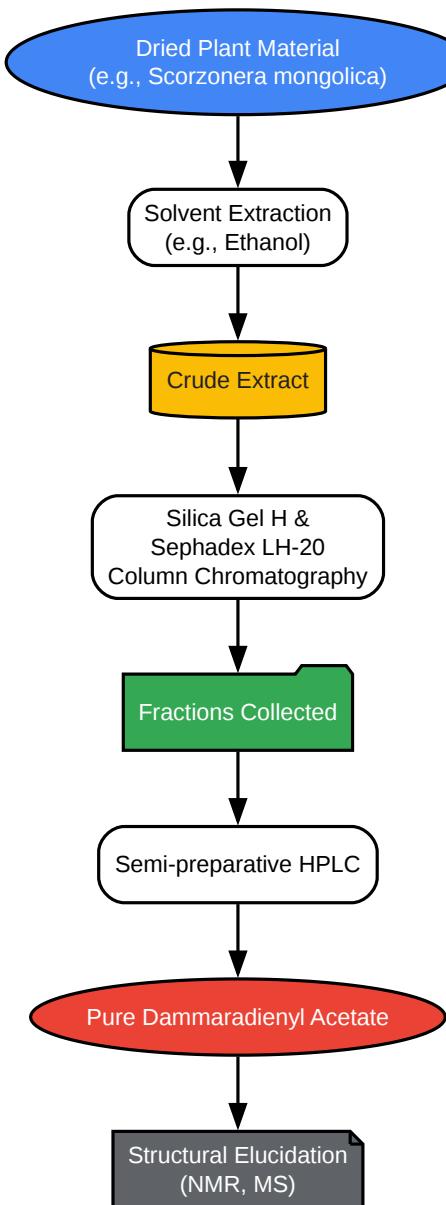
Figure 1: Simplified STAT3/AKT signaling pathway.

Experimental Protocols

The isolation and purification of **dammaradienyl acetate** from natural sources are crucial for its further study. The following outlines a general methodology based on reported procedures for the isolation of triterpenoids from plant material.

General Isolation and Purification Workflow

The workflow for isolating **dammaradienyl acetate** typically involves extraction followed by chromatographic separation.



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Figure 2: General workflow for the isolation of **dammaradienyl acetate**.

Detailed Methodologies

1. Extraction:

- The dried and powdered plant material (e.g., roots of *Scorzonera mongolica*) is subjected to extraction with a suitable organic solvent such as ethanol or ethyl acetate at room temperature.
- The solvent is then evaporated under reduced pressure to yield the crude extract.

2. Chromatographic Separation:

- The crude extract is subjected to column chromatography on silica gel H, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate components based on polarity.
- Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled.
- Further purification of the relevant fractions is achieved using Sephadex LH-20 column chromatography.
- Final purification to obtain **dammaradienyl acetate** is performed using semi-preparative High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation:

- The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

4. In Vitro Anti-Tumor Assay (MTT Assay):

- Human cancer cell lines (e.g., A-549 lung carcinoma) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compound (e.g., **dammaradienyl acetate**) for a specified period (e.g., 48 or 72 hours).
- After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow the formation of formazan crystals by viable cells.

- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined. It has been reported that some compounds from *Scorzonera mongolica* demonstrated significant inhibitory effects on A-549 cancer cells at a concentration of 50 mg·L⁻¹.

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References

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